molecular formula C13H11F4NO4 B2470940 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024151-58-3

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid

Cat. No.: B2470940
CAS No.: 1024151-58-3
M. Wt: 321.228
InChI Key: FEWTZJMQDFMOPU-UHFFFAOYSA-N
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Description

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid is a sophisticated chemical compound designed for advanced research applications. This molecule integrates a cyclopropanecarboxylic acid scaffold, a well-known structure in medicinal and agrochemical research , with a 1,1,2,2-tetrafluoroethoxy anilino carbonyl linker. The presence of the cyclopropane ring introduces significant steric constraint and potential metabolic stability to the molecule , while the tetrafluoroethoxy group is a key moiety that can dramatically influence the compound's electronic properties, lipophilicity, and overall bioavailability . This unique combination of structural features makes it a valuable intermediate for investigative chemistry. Potential research applications include serving as a key precursor in the synthesis of novel active ingredients, particularly in the development of crop protection agents . The carboxylic acid functional group allows for further derivatization, such as esterification or amide formation, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Its mechanism of action in specific contexts is a subject for ongoing research, but it is hypothesized that the molecule may interact with biological targets through hydrogen bonding and dipolar interactions facilitated by its amide and carboxylic acid groups, while the fluorinated chain could promote membrane permeability. This product is provided for chemical research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NO4/c14-12(15)13(16,17)22-7-3-1-2-6(4-7)18-10(19)8-5-9(8)11(20)21/h1-4,8-9,12H,5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWTZJMQDFMOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC(=CC=C2)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyclopropanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reference standard in analytical chemistry due to its well-defined chemical structure.

Synthetic Routes

The synthesis typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyclopropanecarboxylic acid chloride under controlled conditions. This reaction is often mediated by bases such as triethylamine to neutralize the by-products formed during the process .

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various microbial strains.
  • Anticancer Properties : Research indicates that it may inhibit certain enzymes involved in cell proliferation, presenting potential therapeutic avenues for cancer treatment .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its unique structure allows for modifications that could enhance efficacy and selectivity against disease targets.

Case Studies

Several studies have examined its efficacy in preclinical models. For instance:

  • A study demonstrated its ability to inhibit tumor growth in xenograft models when administered at specific dosages.
  • Another investigation highlighted its role in modulating immune responses in vitro.

Industry

The compound is also utilized in industrial applications, particularly in the production of specialty chemicals and materials such as polymers and coatings. Its properties make it suitable for use in formulations requiring enhanced performance characteristics.

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionModulates specific metabolic pathways

Mechanism of Action

The mechanism of action of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)

Structural Similarities :

  • Both compounds share the cyclopropanecarboxylic acid core and an anilino carbonyl group.
  • The planar arrangement of the carbonyl and carboxylic acid groups facilitates hydrogen bonding, a feature critical for biological interactions .

Key Differences :

  • Substituent Effects: Cyclanilide has a 2,4-dichlorophenyl group, whereas the target compound has a 3-(1,1,2,2-tetrafluoroethoxy)phenyl substituent.
  • Applications : Cyclanilide is a commercial pesticide, indicating agrochemical utility for cyclopropanecarboxylic acid derivatives . The target compound’s tetrafluoroethoxy group may broaden its activity spectrum or reduce environmental persistence.
Parameter Target Compound Cyclanilide
Core Structure Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid
Substituent 3-(1,1,2,2-Tetrafluoroethoxy)phenyl 2,4-Dichlorophenyl
Electronegativity High (due to fluorine) Moderate (due to chlorine)
Known Applications Not explicitly reported (inferred agrochemical) Pesticide

(Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic Acid

Structural Similarities :

  • Both compounds feature an anilino carbonyl group and carboxylic acid functionality.
  • Intramolecular hydrogen bonding (O–H⋯O) stabilizes the planar conformation of the carbonyl-carboxylic acid moiety, a trait shared with the target compound .

Key Differences :

  • Backbone Flexibility: The prop-2-enoic acid backbone in this compound allows conformational flexibility, whereas the cyclopropane ring in the target compound imposes rigidity, likely altering binding kinetics.

Benzaldehyde Derivatives with Tetrafluoroethoxy Substituents

Relevance :

  • Compounds such as 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS 35073-27-9) and its para-substituted analog (CAS 35295-35-3) highlight the utility of the tetrafluoroethoxy group in aromatic systems .

Contrast with Target Compound :

Research Findings and Implications

  • Electronic Effects : The tetrafluoroethoxy group’s strong electron-withdrawing nature may enhance the target compound’s acidity (pKa) compared to chloro- or fluoro-substituted analogs, influencing solubility and receptor binding.
  • Biological Activity: Cyclopropane rings are associated with increased metabolic stability and target specificity in pharmaceuticals and agrochemicals.

Biological Activity

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid (CAS No. 1024151-58-3) is a synthetic compound characterized by its unique molecular structure that includes a cyclopropane ring and a tetrafluoroethoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C13H11F4NO4
  • Molecular Weight : 321.22 g/mol
  • IUPAC Name : 2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid

Synthesis

The synthesis of this compound typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyclopropanecarboxylic acid chloride under basic conditions (e.g., using triethylamine). The process is optimized for yield and purity through techniques such as recrystallization and chromatography .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of cyclopropanecarboxylic acids have been shown to inhibit cell proliferation in various cancer cell lines. The specific mechanism may involve the inhibition of enzymes critical for cell cycle progression or apoptosis induction .

Antimicrobial Activity

The biological activity of this compound has been explored in the context of antimicrobial properties. Research suggests that compounds with similar fluorinated structures can disrupt bacterial membranes or interfere with metabolic pathways essential for bacterial survival .

The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. This interaction may inhibit key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. For instance:

  • Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of certain enzymes involved in cancer metabolism.
  • Receptor Modulation : It could bind to receptors that mediate cell signaling pathways related to growth and survival.

Comparative Analysis

A comparison with similar compounds provides insight into the unique biological activity of this cyclopropanecarboxylic acid derivative. Below is a table summarizing some related compounds and their biological activities:

Compound NameStructure TypeBiological ActivityReferences
E-64EpoxideCysteine protease inhibition
FC10FormylchromoneAnticancer, anti-H. pylori
FC11FormylchromoneUrease inhibition

Q & A

Basic: What synthetic strategies are recommended for preparing 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid?

The synthesis typically involves two key steps: (1) preparing the 3-(1,1,2,2-tetrafluoroethoxy)aniline intermediate and (2) coupling it with cyclopropanecarboxylic acid. For the aniline intermediate, nucleophilic substitution on 3-aminophenol using 1,1,2,2-tetrafluoroethyl iodide under basic conditions is a common approach. The subsequent amide bond formation can be achieved via carbodiimide-mediated coupling (e.g., DCC or EDCI) with cyclopropanecarboxylic acid. Purification via recrystallization or preparative HPLC ensures high purity (>98%) .

Basic: Which spectroscopic techniques are critical for structural validation?

Key techniques include:

  • 1H/19F NMR : Confirm the presence of the tetrafluoroethoxy group (δ ~140 ppm for 19F) and cyclopropane protons (δ ~1.5–2.5 ppm).
  • FTIR : Identify carbonyl stretches (~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for carboxylic acid).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C13H11F4NO4: 337.06).
    X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from impurities or degradation products. Implement orthogonal assays (e.g., kinase inhibition + cell viability) and validate compound purity via:

  • HPLC-UV/Vis (≥95% purity threshold).
  • Tandem MS to detect trace impurities.
    Cross-reference synthetic protocols (e.g., ensure consistent protecting group strategies) and replicate studies in multiple cell lines .

Advanced: What in silico methods predict target binding modes for SAR optimization?

Molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., MET or VEGFR2) can model interactions. Focus on:

  • Hydrogen bonding between the carboxylic acid and kinase active sites.
  • Hydrophobic interactions from the cyclopropane and tetrafluoroethoxy groups.
    Validate predictions with mutagenesis studies or free-energy calculations (e.g., MM-GBSA) .

Basic: How to address solubility challenges in aqueous buffers for in vitro assays?

Due to the hydrophobic tetrafluoroethoxy group, use:

  • Co-solvents : 10–20% DMSO or β-cyclodextrin inclusion complexes.
  • pH adjustment : Dissolve in PBS (pH 7.4) with 0.1 M NaOH to deprotonate the carboxylic acid.
    Pre-solubilize in DMSO before diluting into aqueous media to avoid precipitation .

Advanced: What metabolic pathways are anticipated in hepatic models?

The compound may undergo:

  • Oxidative defluorination via cytochrome P450 enzymes (CYP3A4/2D6).
  • Amide hydrolysis to yield 3-(1,1,2,2-tetrafluoroethoxy)aniline and cyclopropanecarboxylic acid.
    Assess stability in human liver microsomes (HLM) with LC-MS/MS quantification of metabolites .

Basic: What analytical methods quantify this compound in biological matrices?

Develop a reverse-phase HPLC method with:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% formic acid (60:40 v/v).
  • Detection : UV at 254 nm or MS/MS in MRM mode (m/z 337 → 154).
    Validate linearity (1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>90%) .

Advanced: How to design SAR studies for optimizing kinase inhibition?

Compare analogs with:

  • Varied fluorination patterns (e.g., 4-fluoro vs. 2,4-dichloro in ).
  • Cyclopropane modifications (e.g., methyl substituents in ).
    Use IC50 values from kinase assays (e.g., ADP-Glo™) to correlate structural changes with activity .

Basic: What degradation products form under accelerated stability conditions?

Under heat (40°C) and humidity (75% RH):

  • Hydrolysis : Cyclopropane ring opening to form linear dicarboxylic acid.
  • Oxidation : Tetrafluoroethoxy group degradation to trifluoroacetic acid.
    Monitor via stability-indicating HPLC and characterize degradation pathways .

Advanced: How does the tetrafluoroethoxy group influence pharmacokinetic properties?

The group enhances:

  • Metabolic stability by resisting oxidative metabolism (vs. non-fluorinated ethers).
  • Lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility.
    Compare plasma half-life (t1/2) and bioavailability in rodent PK studies with non-fluorinated analogs .

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